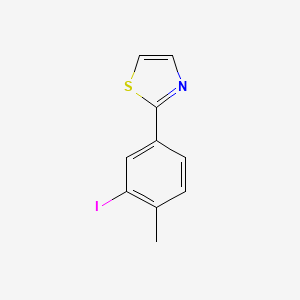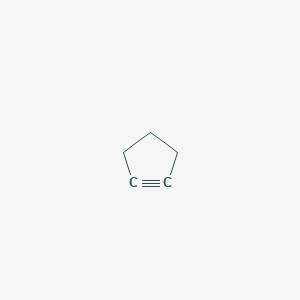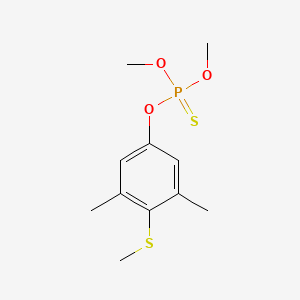
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrClFSi. This compound is characterized by the presence of a phenyl ring substituted with bromine, chlorine, and fluorine atoms, along with a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of (4-Bromo-3-chloro-2-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in the presence of bases like potassium carbonate or sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: The major products are the substituted phenyl derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds or other coupled products.
Hydrolysis: The major product is the corresponding phenol derivative.
科学研究应用
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms on the phenyl ring are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism. The trimethylsilyl group can be hydrolyzed to form a phenol derivative through an acid- or base-catalyzed hydrolysis mechanism.
相似化合物的比较
Similar Compounds
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane: C9H11BrClFSi
(4-Bromo-3-chloro-2-fluorophenyl)dimethylsilane: C8H9BrClFSi
(4-Bromo-3-chloro-2-fluorophenyl)methylsilane: C7H7BrClFSi
Uniqueness
This compound is unique due to the presence of three different halogen atoms on the phenyl ring, which provides a versatile platform for various chemical modifications. The trimethylsilyl group also offers stability and ease of handling, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H11BrClFSi |
|---|---|
分子量 |
281.62 g/mol |
IUPAC 名称 |
(4-bromo-3-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrClFSi/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3 |
InChI 键 |
RZSNYMLWEKHPFQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)Br)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


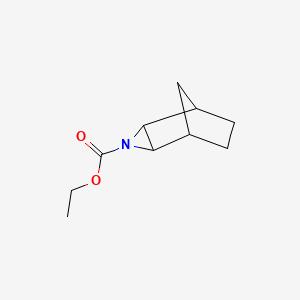

![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
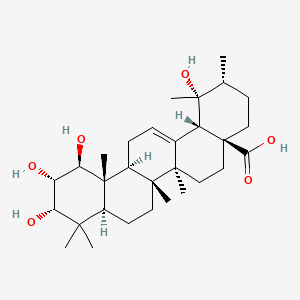
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)



![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)
